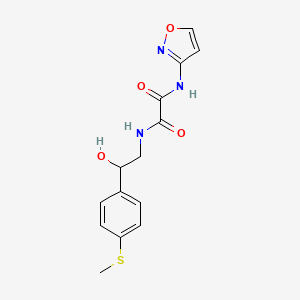

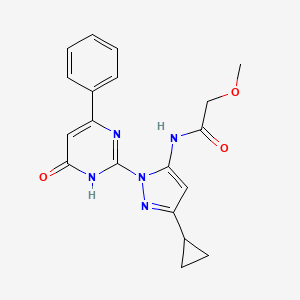

![molecular formula C23H19N5O3S B2400744 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-43-0](/img/structure/B2400744.png)

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that likely belongs to the class of compounds known as triazoloquinazolines . These are polycyclic aromatic compounds containing a quinazoline moiety fused with a triazole ring .

Synthesis Analysis

Triazoloquinazolines can be synthesized through a variety of synthetic routes . Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .Chemical Reactions Analysis

Triazoloquinazolines can be obtained through a variety of synthetic routes . They can be constructed by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .科学的研究の応用

Nucleophilic Reactions and Degradations

3-Benzenesulfonyloxyalloxazine, a compound structurally related to 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine, has been studied for its reactions with various nucleophiles. These studies have revealed insights into the formation of different derivatives like esters, amides, and imidazoloquinoxalines, highlighting the chemical versatility and reactivity of such compounds (Hamby & Bauer, 1987).

Antimicrobial Properties

Research into derivatives of triazole, which share structural similarities with the compound , has demonstrated significant antimicrobial activities. This indicates the potential for developing new antimicrobial agents using such frameworks (Bektaş et al., 2007).

Structure-Activity Relationships

Investigations into triazoloquinazoline derivatives have provided valuable insights into their structure-activity relationships. These studies are crucial for understanding how changes in molecular structure impact biological activity, which is key in drug design and development (Francis et al., 1988).

Anticancer and Nematicidal Potential

A series of triazoloquinazoline derivatives has been synthesized and tested for their antimicrobial and nematicidal activities. Such research illustrates the potential of these compounds in developing treatments for diseases and pest control (Reddy, Kumar, & Sunitha, 2016).

Antihistaminic Activity

Research on triazoloquinazolin-5-ones, structurally related to this compound, has indicated their potential as H1-antihistaminic agents. This suggests the possibility of using similar compounds in developing new treatments for allergic reactions (Alagarsamy, Shankar, & Murugesan, 2008).

Tubulin Polymerization Inhibition and Anticancer Activity

Triazoloquinazoline derivatives have been studied for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. This research demonstrates the potential of these compounds in anticancer therapies (Driowya et al., 2016).

Quality Control in Pharmaceutical Development

Developing quality control methods for triazoloquinazoline derivatives has been a focus in pharmaceutical research. This ensures the purity and efficacy of these compounds when used in medical applications (Danylchenko et al., 2018).

特性

IUPAC Name |

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O3S/c1-2-31-17-14-12-16(13-15-17)24-21-19-10-6-7-11-20(19)28-22(25-21)23(26-27-28)32(29,30)18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASLLKVHWSGVOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B2400668.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2400670.png)

![Ethyl 5-[(2-bromobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400672.png)

![2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2400675.png)

![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2400677.png)

![N-{2-chloro-5-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2400679.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2400680.png)